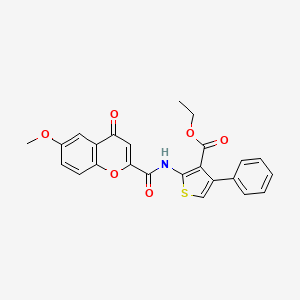

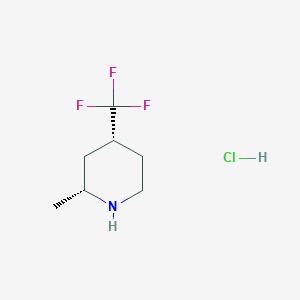

![molecular formula C19H14N2O4S B2556997 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)benzo[d]thiazole-6-carboxamide CAS No. 1448057-50-8](/img/structure/B2556997.png)

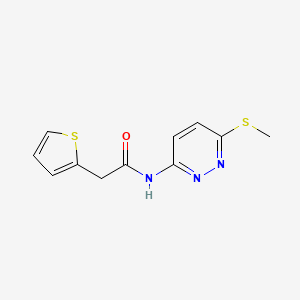

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)benzo[d]thiazole-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many natural products and synthetic compounds . It also contains a benzo[d]thiazole-6-carboxamide group, which is a heterocyclic compound that often exhibits interesting biological activities.

Chemical Reactions Analysis

The reactivity of this compound would likely depend on the specific functional groups present. For example, the but-2-yn-1-yl group might undergo addition reactions with suitable nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the benzo[d][1,3]dioxol-5-yl group might make it somewhat polar, affecting its solubility in different solvents .Scientific Research Applications

Antibacterial and Antifungal Applications

Research has demonstrated that derivatives of benzo[d]thiazole possess significant antibacterial and antifungal properties. Novel analogs of this compound, particularly those involving benzo[d]thiazolyl substituted units, have shown promising activity against pathogenic bacteria like Staphylococcus aureus and Bacillus subtilis. These compounds exhibit their antibacterial activity at concentrations that are non-toxic to mammalian cells, suggesting a potential therapeutic window for development as antimicrobial agents (Palkar et al., 2017). Furthermore, certain synthesized derivatives linked to the benzo[1,3]dioxole moiety have been evaluated for their antimicrobial and anti-proliferative activities, presenting another avenue of research where the parent compound could serve as a lead for the development of new antimicrobial and anticancer agents (Mansour et al., 2020).

Cancer Research

Benzo[d]thiazole derivatives have also been explored for their potential as cancer therapeutics. A novel series of benzo[d]thiazole-2-carboxamide derivatives, designed through virtual screening methods, have been synthesized and evaluated for cytotoxicity against various cancer cell lines. Several compounds from this series displayed moderate to excellent potency, suggesting their role as probable epidermal growth factor receptor (EGFR) inhibitors. This demonstrates the compound's relevance in the context of cancer research, providing a foundation for the development of targeted cancer therapies (Zhang et al., 2017).

Chemical Sensors

Another fascinating application of benzo[d]thiazole derivatives is in the development of chemical sensors. Coumarin benzothiazole derivatives have been synthesized and evaluated as chemosensors for cyanide anions. Their photophysical properties allow for the recognition of cyanide anions through specific reactions that result in observable color changes and fluorescence quenching, enabling their use as sensitive and selective sensors for environmental and biological monitoring (Wang et al., 2015).

properties

IUPAC Name |

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O4S/c22-19(13-3-5-15-18(9-13)26-11-21-15)20-7-1-2-8-23-14-4-6-16-17(10-14)25-12-24-16/h3-6,9-11H,7-8,12H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXZIBVQWJVUPEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)C3=CC4=C(C=C3)N=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

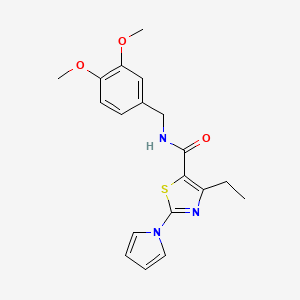

![(2Z)-N-(3,4-dimethylphenyl)-5-(hydroxymethyl)-2-[(3-methoxyphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2556917.png)

![(E)-ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-(3-nitrophenyl)acrylamido)thiophene-3-carboxylate](/img/structure/B2556919.png)